An In-depth Technical Guide to the Chemical Properties of Pyrocatechuic Acid
An In-depth Technical Guide to the Chemical Properties of Pyrocatechuic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrocatechuic acid, systematically known as 2,3-dihydroxybenzoic acid, is a phenolic acid that belongs to the family of dihydroxybenzoic acids. It is a naturally occurring compound found in various plants and is also a significant metabolite of more complex polyphenols, such as those found in aspirin.[1][2] This guide provides a comprehensive overview of the chemical properties of Pyrocatechuic acid, detailing its physicochemical characteristics, spectroscopic profile, and reactivity. The information is presented to support research and development activities in pharmacology, medicinal chemistry, and materials science.
Physicochemical Properties
The fundamental physicochemical properties of Pyrocatechuic acid are summarized in the table below, providing a quantitative overview of its key characteristics.
| Property | Value | Source |
| IUPAC Name | 2,3-Dihydroxybenzoic acid | [2][3] |
| Synonyms | o-Pyrocatechuic acid, Catechol-3-carboxylic acid | [2] |
| CAS Number | 303-38-8 | |
| Chemical Formula | C₇H₆O₄ | |
| Molecular Weight | 154.12 g/mol | |
| Appearance | Beige to brown crystalline powder | |
| Melting Point | 204-208 °C | |
| Boiling Point | ~362-363 °C (estimated) | |
| pKa (strongest acidic) | 2.56 | |
| Water Solubility | 26120 mg/L at 25 °C (estimated) | |
| Solubility in Organic Solvents | Soluble in DMSO (≥50 mg/mL), Methanol (50 mg/mL), hot alcohol, and ether. Slightly soluble in cold water. | |
| LogP | 1.20 |
Spectroscopic Properties
The structural elucidation and quantification of Pyrocatechuic acid are heavily reliant on various spectroscopic techniques.
UV-Visible (UV-Vis) Spectroscopy
Phenolic compounds like Pyrocatechuic acid exhibit characteristic absorption in the UV-Vis region due to their aromatic ring and conjugated systems. The absorption maxima are influenced by the solvent and the pH of the solution.
Infrared (IR) Spectroscopy
The IR spectrum of Pyrocatechuic acid displays characteristic absorption bands corresponding to its functional groups. The broad O-H stretching band of the carboxylic acid is typically observed in the 2500-3300 cm⁻¹ region, often overlapping with C-H stretching vibrations. The carbonyl (C=O) stretch of the carboxylic acid gives a strong absorption band between 1690 and 1760 cm⁻¹. The presence of two hydroxyl groups on the benzene (B151609) ring will also contribute to the O-H stretching region and show C-O stretching bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are crucial for confirming the structure of Pyrocatechuic acid. The proton NMR spectrum will show distinct signals for the aromatic protons and the acidic protons of the carboxyl and hydroxyl groups. The chemical shifts of the aromatic protons are influenced by the positions of the hydroxyl and carboxyl substituents.
Reactivity and Chemical Behavior
Acidity
Pyrocatechuic acid possesses three acidic protons: one from the carboxylic acid group and two from the phenolic hydroxyl groups. The carboxylic acid proton is the most acidic, with a pKa of approximately 2.56. The pKa values of the phenolic hydroxyl groups are higher and are influenced by the electronic effects of the other substituents on the aromatic ring.
Oxidation
The catechol (1,2-dihydroxybenzene) moiety in Pyrocatechuic acid makes it susceptible to oxidation. This property is central to its antioxidant activity, where it can scavenge free radicals. Oxidation can lead to the formation of quinone-type structures.
Esterification
The carboxylic acid group of Pyrocatechuic acid can undergo esterification reactions with alcohols in the presence of an acid catalyst to form the corresponding esters.
Experimental Protocols
This section provides detailed methodologies for the determination of key chemical properties of Pyrocatechuic acid.
Determination of pKa by UV-Vis Spectrophotometry
This method is based on the principle that the ionized and non-ionized forms of a compound have different UV-Vis absorption spectra.
Materials:
-
Pyrocatechuic acid
-
Hydrochloric acid (HCl) solutions of varying concentrations
-
Sodium hydroxide (B78521) (NaOH) solutions of varying concentrations
-
UV-Vis Spectrophotometer
-
pH meter
-
Volumetric flasks and cuvettes
Procedure:
-
Prepare a stock solution of Pyrocatechuic acid in a suitable solvent (e.g., water or a water-methanol mixture).
-
Prepare a series of buffer solutions with a range of known pH values.
-
For each pH value, prepare a sample by adding a small, constant volume of the Pyrocatechuic acid stock solution to a volumetric flask and diluting with the respective buffer solution.
-
Measure the UV-Vis absorption spectrum (e.g., from 200 to 400 nm) for each sample.
-
Identify the wavelengths of maximum absorbance for the acidic and basic forms of the molecule.
-
Plot absorbance at a selected wavelength versus pH.
-
The pKa can be determined from the inflection point of the resulting sigmoidal curve, which corresponds to the pH at which the concentrations of the acidic and basic forms are equal.
Determination of Solubility by the Shake-Flask Method
This is a standard method for determining the equilibrium solubility of a compound.
Materials:
-
Pyrocatechuic acid
-
Solvent of interest (e.g., water, buffer of specific pH, ethanol)
-
Shaking incubator or orbital shaker
-
Centrifuge or filtration apparatus (e.g., syringe filters)
-
Analytical method for quantification (e.g., HPLC-UV, UV-Vis spectrophotometry)
Procedure:
-
Add an excess amount of solid Pyrocatechuic acid to a known volume of the solvent in a sealed flask.
-
Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. This can be achieved by centrifugation followed by sampling of the supernatant or by filtration.
-
Quantify the concentration of Pyrocatechuic acid in the supernatant using a validated analytical method.
-
The determined concentration represents the equilibrium solubility of Pyrocatechuic acid in that solvent at that temperature.
Infrared (IR) Spectroscopy Analysis
This protocol outlines the sample preparation for obtaining an IR spectrum of solid Pyrocatechuic acid.
Materials:
-
Pyrocatechuic acid (dry)
-
Potassium bromide (KBr), IR grade
-
Mortar and pestle (agate)
-
Hydraulic press with pellet-forming die
-
FTIR spectrometer
Procedure (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of Pyrocatechuic acid with approximately 100-200 mg of dry KBr in an agate mortar. The mixture should be ground to a fine, uniform powder to minimize scattering of the IR radiation.
-
Transfer a portion of the powdered mixture into the pellet-forming die.
-
Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent pellet.
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.
Signaling Pathways and Experimental Workflows
Pyrocatechuic acid exhibits significant biological activity, primarily as an antioxidant and anti-inflammatory agent. These effects are mediated through its interaction with various cellular signaling pathways.
Antioxidant and Anti-inflammatory Signaling Pathways
Pyrocatechuic acid has been shown to modulate key signaling pathways involved in cellular stress and inflammation. It can activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a master regulator of the antioxidant response. By promoting the translocation of Nrf2 to the nucleus, it upregulates the expression of antioxidant enzymes. Furthermore, Pyrocatechuic acid can inhibit pro-inflammatory pathways such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways, thereby reducing the production of inflammatory cytokines.
Caption: Key signaling pathways modulated by Pyrocatechuic acid.
Experimental Workflow for Assessing Antioxidant Activity
A general workflow for evaluating the in vitro antioxidant capacity of Pyrocatechuic acid involves multiple assays to capture its different mechanisms of action, such as radical scavenging and metal chelation.
Caption: Experimental workflow for antioxidant activity assessment.
